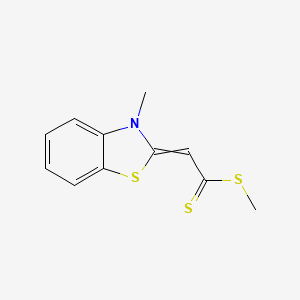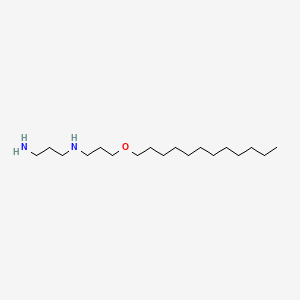
1,3-Propanediamine, N-(3-(dodecyloxy)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Dodecyloxy)propyl]propane-1,3-diamine: is a chemical compound with the molecular formula C18H40N2O . It is a diamine derivative, characterized by the presence of a dodecyloxy group attached to a propane-1,3-diamine backbone. This compound is known for its surfactant properties and is used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dodecyloxy)propyl]propane-1,3-diamine typically involves the reaction of dodecyl alcohol with epichlorohydrin to form dodecyloxypropyl chloride. This intermediate is then reacted with propane-1,3-diamine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions: N-[3-(Dodecyloxy)propyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted diamine derivatives.
Applications De Recherche Scientifique
Chemistry: N-[3-(Dodecyloxy)propyl]propane-1,3-diamine is used as a surfactant in various chemical formulations. It is also employed in the synthesis of other complex organic compounds .
Biology: In biological research, this compound is used as a reagent in the study of cell membranes and protein interactions due to its surfactant properties .
Industry: Industrially, N-[3-(Dodecyloxy)propyl]propane-1,3-diamine is used in the production of detergents, emulsifiers, and other cleaning agents .
Mécanisme D'action
The mechanism of action of N-[3-(Dodecyloxy)propyl]propane-1,3-diamine is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein conformation .
Comparaison Avec Des Composés Similaires
- N-[3-(Isodecyloxy)propyl]propane-1,3-diamine
- 1,3-Propanediamine, N-[3-(C11-14, C13-rich)oxy)propyl]-branched
Comparison: N-[3-(Dodecyloxy)propyl]propane-1,3-diamine is unique due to its specific dodecyloxy group, which imparts distinct surfactant properties compared to other similar compounds. The length and structure of the alkyl chain in the dodecyloxy group influence its solubility, reactivity, and overall effectiveness as a surfactant .
Propriétés
Numéro CAS |
52898-18-7 |
|---|---|
Formule moléculaire |
C18H40N2O |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
N'-(3-dodecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C18H40N2O/c1-2-3-4-5-6-7-8-9-10-11-17-21-18-13-16-20-15-12-14-19/h20H,2-19H2,1H3 |
Clé InChI |
RQPAMHIHBHFBJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



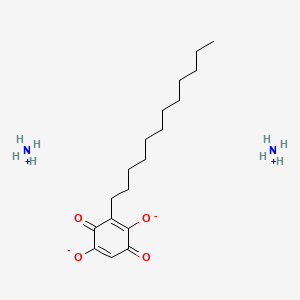
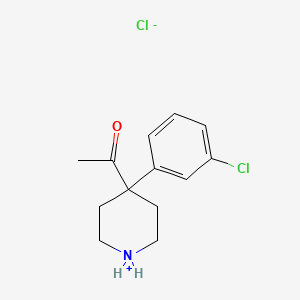
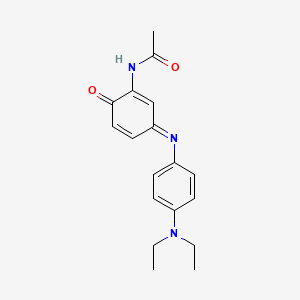
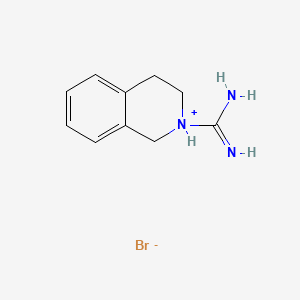
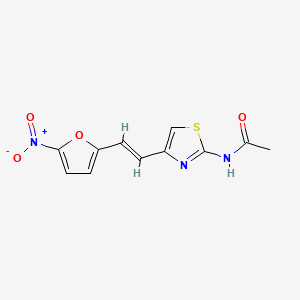
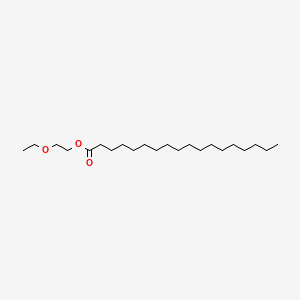

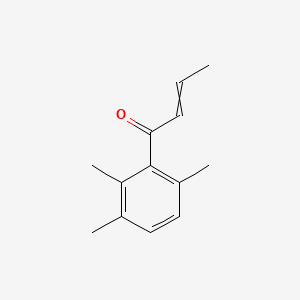
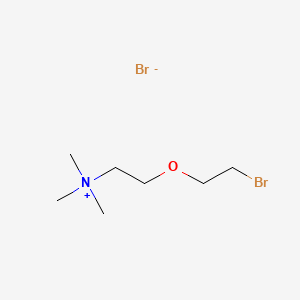
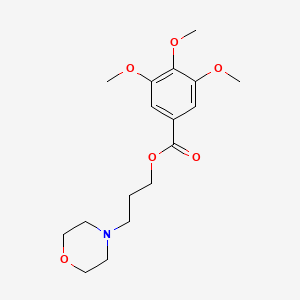
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)

